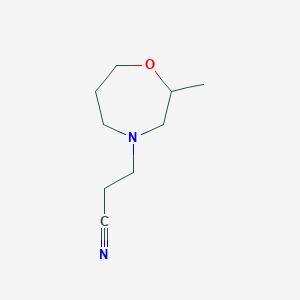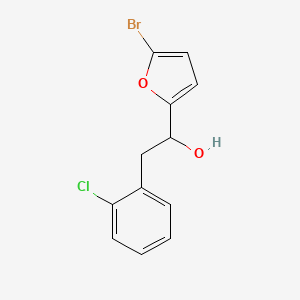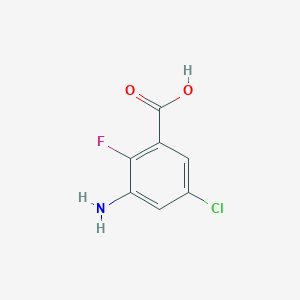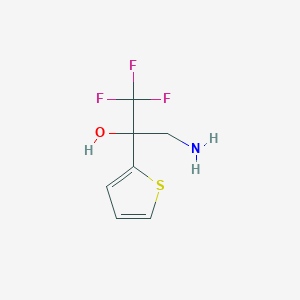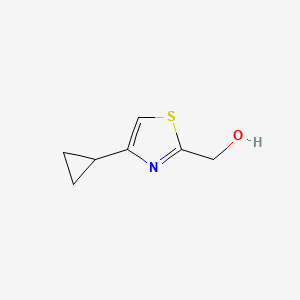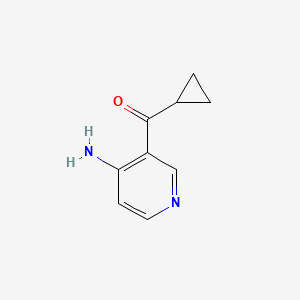
3-Cyclopropanecarbonylpyridin-4-amine
Übersicht
Beschreibung
“3-Cyclopropanecarbonylpyridin-4-amine” is a chemical compound with the CAS Number: 1342465-90-0 . Its IUPAC name is (4-amino-3-pyridinyl)(cyclopropyl)methanone . It has a molecular weight of 162.19 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for “3-Cyclopropanecarbonylpyridin-4-amine” is 1S/C9H10N2O/c10-8-3-4-11-5-7(8)9(12)6-1-2-6/h3-6H,1-2H2,(H2,10,11) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“3-Cyclopropanecarbonylpyridin-4-amine” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Carbonylative Cyclization of Amines
Research by Hernando et al. (2016) in ACS Catalysis demonstrates the use of palladium catalysis in the γ-C(sp3)–H carbonylation of N-(2-pyridyl)sulfonyl (N-SO2Py)-protected amines. This process facilitates the derivatization of amine-based moieties, such as amino acids, into γ-lactams, a class of compounds with various applications in drug development (Hernando et al., 2016).
Copper-Promoted N-Cyclopropylation of Amines
Bénard et al. (2010) in Chemical Communications explored the copper-promoted N-cyclopropylation of anilines and amines with cyclopropylboronic acid. This process results in the formation of N-cyclopropyl derivatives, which have potential applications in synthesizing complex organic molecules (Bénard et al., 2010).
Photoredox-Catalyzed Oxo-Amination of Aryl Cyclopropanes
A study by Ge et al. (2019) in Nature Communications discusses the photoredox-coupled ring-opening oxo-amination of aryl cyclopropanes. This process allows for the construction of β-amino ketone derivatives, which are valuable in the synthesis of bioactive compounds (Ge et al., 2019).
Lewis Acid-Catalyzed Ring-Opening of Activated Cyclopropanes
Lifchits and Charette (2008) in Organic Letters describe a method involving the Lewis acid-catalyzed ring-opening of cyclopropanes with amine nucleophiles. This method has applications in synthesizing compounds like serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Group 10 Metal Aminopyridinato Complexes
Research by Deeken et al. (2006) in Inorganic Chemistry discusses the synthesis of group 10 metal aminopyridinato complexes, with potential applications in catalysis, particularly in aryl-Cl activation and hydrosilane polymerization (Deeken et al., 2006).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
(4-aminopyridin-3-yl)-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-8-3-4-11-5-7(8)9(12)6-1-2-6/h3-6H,1-2H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPGVFZXJYRLIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropanecarbonylpyridin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



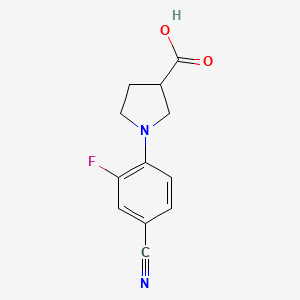
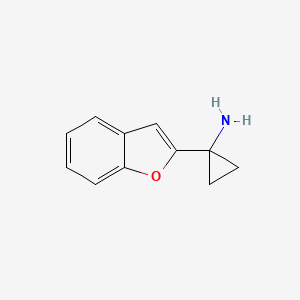
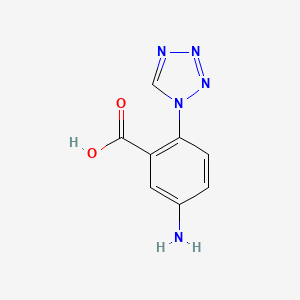
![[2-(Aminomethyl)cyclopentyl]urea](/img/structure/B1529378.png)
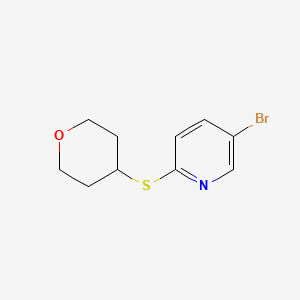
![2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid](/img/structure/B1529381.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1529385.png)
![1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid](/img/structure/B1529388.png)
